Tetrafluorohydroquinone

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

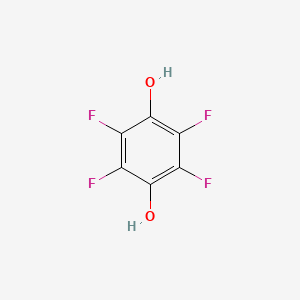

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,3,5,6-tetrafluorobenzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F4O2/c7-1-2(8)6(12)4(10)3(9)5(1)11/h11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSDAMBJDFDRLSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)O)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70227888 | |

| Record name | 2,3,5,6-Tetrafluorohydroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70227888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

771-63-1 | |

| Record name | Tetrafluorohydroquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=771-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5,6-Tetrafluorohydroquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000771631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,5,6-Tetrafluorohydroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70227888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5,6-tetrafluorohydroquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.125 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physical and chemical properties of tetrafluorohydroquinone

An In-Depth Technical Guide to the Physical and Chemical Properties of Tetrafluorohydroquinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (TFHQ), systematically named 2,3,5,6-tetrafluorobenzene-1,4-diol, is a fluorinated aromatic compound of significant interest in materials science, organic synthesis, and pharmaceutical research. The introduction of four highly electronegative fluorine atoms onto the hydroquinone scaffold dramatically alters its electronic properties, acidity, and redox potential compared to its non-fluorinated analog. This guide provides a comprehensive overview of the essential physical and chemical properties of TFHQ, detailed experimental protocols for its synthesis and key reactions, and insights into its applications, particularly as a versatile building block in drug discovery.

Introduction: The Significance of Fluorination in Hydroquinone Chemistry

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science.[1][2] In the context of the hydroquinone framework, perfluorination offers several distinct advantages. The strong electron-withdrawing nature of fluorine atoms enhances the acidity of the hydroxyl groups, modulates the redox potential of the quinone/hydroquinone couple, and can improve metabolic stability by blocking sites susceptible to oxidative metabolism.[3] These modifications make this compound a valuable precursor for creating molecules with enhanced chemical and physical properties, such as novel polymers, ligands for catalysis, and intermediates for new pharmaceutical candidates.[4] This guide serves as a technical resource for professionals leveraging these unique properties in their research and development endeavors.

Physicochemical Properties

This compound is a solid at room temperature, typically appearing as a white to light orange crystalline powder.[5][6] Its physical state is a consequence of strong intermolecular interactions, including hydrogen bonding. The high density of the compound is characteristic of polyfluorinated organic molecules.[7]

Table 1: Summary of Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 2,3,5,6-tetrafluorobenzene-1,4-diol | [7] |

| CAS Number | 771-63-1 | [8][9] |

| Molecular Formula | C₆H₂F₄O₂ | [7][10] |

| Molecular Weight | 182.07 g/mol | [7][10] |

| Appearance | White to light yellow to light orange powder/crystal | [5][11] |

| Melting Point | 172-174 °C | [5][8] |

| Boiling Point | 206 °C | [5][6] |

| Density | 1.765 g/cm³ | [5][7] |

| Flash Point | 78 °C | [5][7] |

| Solubility | Soluble in Methanol | [5] |

| pKa (Predicted) | 5.90 ± 0.33 | [5][11] |

Note: The predicted pKa value suggests that this compound is significantly more acidic than hydroquinone (pKa1 ≈ 10), a direct consequence of the inductive effect of the four fluorine atoms.[12]

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound. Due to the molecule's high degree of symmetry (D₂h point group), its NMR spectra are notably simple.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR: The proton NMR spectrum is expected to show a single resonance corresponding to the two equivalent hydroxyl protons. The chemical shift of this peak will be dependent on the solvent and concentration.

-

¹³C-NMR: The proton-decoupled ¹³C-NMR spectrum will exhibit two distinct signals due to the molecular symmetry.[8]

-

One signal corresponds to the two equivalent carbons attached to the hydroxyl groups (C-O).

-

A second signal, characteristically split into a triplet by the adjacent fluorine atoms (due to one-bond ¹³C-¹⁹F coupling), corresponds to the four equivalent carbons attached to fluorine (C-F). The C-F coupling constants are typically large.

-

-

¹⁹F-NMR: The proton-decoupled ¹⁹F-NMR spectrum will show a single resonance for the four equivalent fluorine atoms.

Table 2: Predicted NMR Spectral Data

| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Coupling Constant (J) | Notes |

| ¹H | Variable (e.g., 5.0 - 9.0) | Singlet (broad) | N/A | Highly dependent on solvent, temperature, and concentration. |

| ¹³C | ~125-135 | Multiplet | ¹J(C,F) ≈ 240-260 Hz | Signal for C-F carbons. |

| ~140-150 | Multiplet | ²J(C,F) ≈ 10-20 Hz | Signal for C-OH carbons. | |

| ¹⁹F | ~ -140 to -160 | Singlet | N/A | Relative to CFCl₃. |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a strong, broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl groups involved in hydrogen bonding. Strong absorptions corresponding to C-F stretching are expected in the 1100-1300 cm⁻¹ region. Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ range.[13]

Mass Spectrometry (MS)

Upon electron ionization, the mass spectrum of this compound will show a prominent molecular ion (M⁺) peak at m/z = 182. Subsequent fragmentation may involve the loss of CO, CHO, or HF, which are common fragmentation pathways for phenols and fluorinated aromatic compounds.[14]

Chemical Reactivity and Redox Behavior

The chemical behavior of this compound is dominated by the properties of its hydroxyl groups and its capacity to undergo oxidation.

Acidity and Derivatization

The hydroxyl groups are acidic and can be deprotonated with a suitable base to form the corresponding phenoxide(s). These phenoxides are excellent nucleophiles and can be used in a variety of reactions, such as Williamson ether synthesis or esterification, to produce a wide range of derivatives.[4]

Oxidation to Tetrafluoro-p-benzoquinone

One of the most important chemical properties of this compound is its facile oxidation to the corresponding p-quinone, tetrafluoro-1,4-benzoquinone.[10] This conversion is a two-proton, two-electron process. The high redox potential of the TFHQ/TFQ couple makes it a useful component in materials science, particularly in the development of electrolytes for redox flow batteries.[15] Strong oxidizing agents like ceric ammonium nitrate (CAN) are highly effective for this transformation.[4][15]

Experimental Protocols

Synthesis of this compound

The following multi-step protocol is adapted from a patented industrial process and provides a reliable route to high-purity this compound with a good overall yield.[9]

Causality: This synthesis proceeds by first nitrating a readily available fluorinated phenol. The nitro group is then reduced to an amine, which is subsequently converted to a diazonium salt. The crucial step is the hydrolysis of this unstable diazonium salt in the presence of a copper catalyst to yield the final hydroquinone product. Each step is chosen for its high efficiency and scalability.

Protocol:

-

Step 1: Nitration. In a suitable reactor, mix 2,3,5,6-tetrafluorophenol (1 eq) with a solvent such as tetrachloroethylene. At 45-50 °C, add nitrosonitric acid (approx. 1.2 eq). Maintain the reaction for 3-4 hours. After cooling, wash the mixture with water, separate the layers, and concentrate the organic phase to obtain crude 2,3,5,6-tetrafluoro-4-nitrophenol.

-

Step 2: Reduction. Dissolve the crude nitrophenol from Step 1 in ethanol in an autoclave. Add a catalytic amount of 5% Palladium on Carbon (Pd/C). Pressurize the reactor with hydrogen gas (e.g., 5 bar) and heat to 40 °C. After 6 hours, cool the reactor, filter off the catalyst, and concentrate the filtrate to yield 2,3,5,6-tetrafluoro-4-aminophenol.

-

Step 3: Diazotization. Prepare a mixture of the aminophenol from Step 2 in water and concentrated sulfuric acid. Cool the mixture to 0-5 °C. Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the low temperature. Stir for an additional hour to ensure complete formation of the diazonium salt.

-

Step 4: Hydrolysis. In a separate flask, prepare a mixture of copper (II) sulfate pentahydrate (CuSO₄·5H₂O, catalytic amount) in water and toluene, and heat it to 110 °C. Add the cold diazonium salt solution from Step 3 to this hot mixture over 2 hours. Reflux for an additional 2 hours.

-

Work-up and Purification. After cooling, separate the layers. Extract the aqueous layer with toluene. Combine the organic layers and extract the product into an aqueous potassium hydroxide solution (e.g., 5-10% w/v). Acidify the basic aqueous extract with hydrochloric acid to precipitate the crude this compound. Collect the solid by filtration and dry under vacuum. The product can be further purified by recrystallization.[9]

Purification by Recrystallization

Causality: Recrystallization is an effective method for purifying solid compounds.[16][17] The choice of solvent is critical: the desired compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. This differential solubility allows impurities to remain in the solution (mother liquor) as the pure compound crystallizes upon cooling.

Protocol:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of a suitable solvent, such as methanol or an ethanol/water mixture, to just dissolve the solid upon heating.[5][18]

-

Heat the mixture gently with stirring until the solid is completely dissolved.

-

If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered to remove it.

-

Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

-

To maximize yield, the flask can be placed in an ice bath for 30 minutes.

-

Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Oxidation to Tetrafluoro-1,4-benzoquinone

Causality: Ceric ammonium nitrate (CAN) is a powerful one-electron oxidizing agent that is particularly effective for the oxidation of hydroquinones and their ethers to the corresponding quinones.[4][15] The reaction is typically fast and clean, proceeding in a polar solvent system.

Protocol:

-

Dissolve this compound (1 eq) in acetonitrile in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Separately, prepare a solution of ceric ammonium nitrate (2.2 eq) in water.

-

Add the CAN solution dropwise to the stirred TFHQ solution over 15-20 minutes. The color of the reaction mixture will change, indicating oxidation.

-

After the addition is complete, stir the reaction at 0 °C for an additional 30-45 minutes.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude tetrafluoro-1,4-benzoquinone, which can be purified by sublimation or recrystallization.

Applications in Drug Discovery and Development

The hydroquinone and quinone scaffolds are "privileged structures" in medicinal chemistry, appearing in numerous natural products and synthetic drugs, particularly in oncology.[19][20] The introduction of fluorine can significantly enhance the therapeutic potential of these scaffolds.[1][2][21]

-

Enhanced Potency and Selectivity: Fluorine's electronegativity can alter the electronic environment of the molecule, potentially leading to stronger and more selective interactions with biological targets like enzymes or receptors.[1]

-

Improved Pharmacokinetics: Replacing a C-H bond with a C-F bond can block metabolic oxidation at that site, increasing the metabolic stability and half-life of a drug candidate.[3] Fluorination can also modulate lipophilicity, which affects membrane permeability and bioavailability.[2]

-

Precursor for Complex Molecules: this compound serves as a key starting material for building more complex drug candidates. Its hydroxyl groups provide handles for synthetic elaboration, allowing for the attachment of various pharmacophores to the stable, fluorinated core. This is particularly relevant in the design of novel anthraquinone derivatives for anticancer applications and other heterocyclic systems with potential antiviral activity.[19][22][23][24]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

-

Hazards: Harmful if swallowed (H302) and causes serious eye damage (H318). It may also cause skin and respiratory irritation.[6][7]

-

Personal Protective Equipment (PPE): Wear chemical safety goggles, nitrile gloves, and a lab coat. Use a dust mask or handle in a well-ventilated fume hood to avoid inhalation of the powder.[9]

-

Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents. The compound is air-sensitive and should be stored under an inert atmosphere (e.g., argon or nitrogen) to maintain stability.[10]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly functionalized building block with a unique combination of physical and chemical properties conferred by its perfluorinated aromatic core. Its distinct spectroscopic signature, predictable reactivity, and modulated redox potential make it a compound of great utility. For researchers in drug discovery, it offers a robust scaffold for developing novel therapeutics with potentially enhanced pharmacokinetic and pharmacodynamic profiles. For materials scientists, its electrochemical properties are of interest for energy storage applications. The experimental protocols and data provided in this guide are intended to facilitate the safe and effective use of this compound in advancing these fields of research.

References

- 1. chemxyne.com [chemxyne.com]

- 2. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Effects of Ceric Ammonium Nitrate in the Oxidation of 2-Benzyl-1,4-dimethoxybenzene Derivatives [mdpi.com]

- 5. How To [chem.rochester.edu]

- 6. 2,3,5,6-Tetrafluorohydroquinone, 98% | CAS 771-63-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. Synthesis of Diamino Benzoquinones using Facile and One-Pot Chemical Oxidative Method – Oriental Journal of Chemistry [orientjchem.org]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. CN102030616A - Preparation method for 2,3,5,6-tetrafluorohydroquinone - Google Patents [patents.google.com]

- 10. jetir.org [jetir.org]

- 11. fishersci.fi [fishersci.fi]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. LabXchange [labxchange.org]

- 17. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 18. mt.com [mt.com]

- 19. Redefining Anthraquinone-based Anticancer Drug Design through Subtle Chemical Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis and anti-influenza virus activity of 4-oxo- or thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 23. 4-Oxoquinoline Derivatives as Antivirals: A Ten Years Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Discovery of anthraquinone-triazene derivatives as novel antitumor agents causing DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Tetrafluorohydroquinone (CAS 771-63-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Tetrafluorohydroquinone

2,3,5,6-Tetrafluorohydroquinone (CAS 771-63-1) is a vital fluorinated building block in the synthesis of advanced materials and complex organic molecules. Its unique structure, featuring a perfluorinated aromatic ring with two hydroxyl groups, imparts desirable properties such as enhanced thermal stability, unique electronic characteristics, and increased metabolic stability in the resulting compounds.[1] These attributes make it an indispensable intermediate in the development of novel pharmaceuticals, agrochemicals, and high-performance polymers.[1][2][3] This guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering in-depth technical details and practical insights for researchers and professionals in drug development and chemical synthesis.

Core Synthesis Pathways

There are three principal routes for the synthesis of this compound, each with its own set of advantages and challenges. This guide will delve into the specifics of each pathway, providing a thorough understanding of the underlying chemistry and practical considerations for implementation.

Pathway 1: From 2,3,5,6-Tetrafluoro-4-aminophenol

This multi-step synthesis is a robust and high-yielding method for producing high-purity this compound. The overall process begins with the nitration of 2,3,5,6-tetrafluorophenol, followed by reduction of the nitro group, diazotization of the resulting aminophenol, and subsequent hydrolysis to the final product. A notable advantage of this pathway is the high overall yield, which can exceed 85%, with a product purity of over 98%, making it suitable for industrial-scale production.[1]

Logical Workflow for Pathway 1

Figure 1: Synthesis of this compound from 2,3,5,6-Tetrafluorophenol.

Step-by-Step Experimental Protocol:

Step 1: Nitration of 2,3,5,6-Tetrafluorophenol

-

Reaction: 2,3,5,6-Tetrafluorophenol is reacted with nitrosonitric acid in a suitable solvent to yield 2,3,5,6-Tetrafluoro-4-nitrophenol.

-

Procedure:

-

In a reaction vessel, dissolve 2,3,5,6-tetrafluorophenol in a solvent such as tetrachloroethylene.[1]

-

Maintain the temperature between 45-50°C and add nitrosonitric acid (a mixture of nitric and nitrous acids) dropwise.[1]

-

Allow the reaction to proceed for 3-4 hours.[1]

-

After cooling, wash the reaction mixture with water, separate the layers, and concentrate the organic phase to obtain the intermediate, 2,3,5,6-Tetrafluoro-4-nitrophenol.[1]

-

Step 2: Reduction of 2,3,5,6-Tetrafluoro-4-nitrophenol

-

Reaction: The nitro group of 2,3,5,6-Tetrafluoro-4-nitrophenol is reduced to an amino group using a catalyst such as palladium on carbon (Pd/C) and hydrogen gas.

-

Procedure:

-

In an autoclave, combine the 2,3,5,6-Tetrafluoro-4-nitrophenol intermediate with a 5% Pd/C catalyst and a solvent like ethanol or methanol.[1]

-

Purge the reactor with nitrogen and then introduce hydrogen gas to a pressure of 5-10 bar.[1]

-

Heat the mixture to 40-50°C and maintain the reaction for 6-8 hours.[1]

-

After cooling and venting, filter to recover the catalyst.[1]

-

Concentrate the filtrate to yield the intermediate, 2,3,5,6-Tetrafluoro-4-aminophenol.[1]

-

Step 3: Diazotization of 2,3,5,6-Tetrafluoro-4-aminophenol

-

Reaction: The amino group is converted to a diazonium salt using sodium nitrite in the presence of a strong acid like sulfuric acid.

-

Procedure:

-

Mix 2,3,5,6-Tetrafluoro-4-aminophenol with water and concentrated sulfuric acid, and cool the mixture to 0-5°C.[1]

-

Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature between 0-5°C.[1]

-

Stir the reaction mixture for approximately one hour at this temperature to ensure complete formation of the diazonium salt.[1]

-

Step 4: Hydrolysis of the Diazonium Salt

-

Reaction: The diazonium salt is hydrolyzed in the presence of a copper sulfate catalyst to yield the final product, 2,3,5,6-Tetrafluorohydroquinone.

-

Procedure:

-

In a separate flask, prepare a mixture of water, copper sulfate pentahydrate (CuSO₄·5H₂O), and a solvent like toluene. Heat this mixture to 90-110°C.[1]

-

Add the previously prepared diazonium salt solution to the hot copper sulfate mixture over 1-2 hours.[1]

-

Reflux the reaction mixture for an additional 1-2 hours.[1]

-

Cool the mixture and separate the layers. Extract the aqueous layer with the organic solvent.[1]

-

Combine the organic layers and extract the product into an aqueous alkaline solution (e.g., 5-10% potassium hydroxide).[1]

-

Separate the alkaline aqueous layer and acidify it with hydrochloric acid to precipitate the crude 2,3,5,6-Tetrafluorohydroquinone.[1]

-

Filter and dry the solid product.[1]

-

| Step | Starting Material | Reagents | Key Conditions | Intermediate/Product | Typical Yield | Purity |

| 1 | 2,3,5,6-Tetrafluorophenol | Nitrosonitric acid, Tetrachloroethylene | 45-50°C, 3-4 hours | 2,3,5,6-Tetrafluoro-4-nitrophenol | High | - |

| 2 | 2,3,5,6-Tetrafluoro-4-nitrophenol | H₂, 5% Pd/C, Ethanol | 40-50°C, 5-10 bar, 6-8 hours | 2,3,5,6-Tetrafluoro-4-aminophenol | High | - |

| 3 | 2,3,5,6-Tetrafluoro-4-aminophenol | NaNO₂, H₂SO₄, H₂O | 0-5°C, 1 hour | Diazonium Salt Intermediate | - | - |

| 4 | Diazonium Salt Intermediate | CuSO₄·5H₂O, Toluene, H₂O | 90-110°C, 1-2 hours reflux | 2,3,5,6-Tetrafluorohydroquinone | ~86.8% | >98% |

Pathway 2: From Hexafluorobenzene

The synthesis of this compound from hexafluorobenzene involves the nucleophilic substitution of fluorine atoms with hydroxyl groups. While seemingly straightforward, controlling the regioselectivity to favor the formation of the 1,4-dihydroxy (hydroquinone) isomer is a significant challenge. The reaction with potassium hydroxide in various solvents can lead to a mixture of products, including pentafluorophenol and different isomers of tetrafluorodihydroxybenzene.

Reaction Scheme for Pathway 2

Figure 2: Synthesis of this compound from Hexafluorobenzene.

Experimental Considerations:

-

Reaction Conditions: The reaction is typically carried out by heating hexafluorobenzene with potassium hydroxide in a suitable solvent. The choice of solvent and temperature is critical in influencing the product distribution.

-

Solvent Effects:

-

Pyridine: Has been used as a solvent and may have a catalytic effect, but can lead to a mixture of pentafluorophenol and tetrafluorodihydroxybenzene.[4]

-

tert-Butyl Alcohol: This solvent has been employed for the preparation of pentafluorophenol from hexafluorobenzene.[4]

-

Water: High yields of pentafluorophenol (85%) have been achieved using aqueous potassium hydroxide at 175°C in a sealed pressure vessel.[4] Further reaction to the dihydroxy compound would require more forcing conditions.

-

-

Challenges: The primary challenge of this route is the separation of the desired 1,4-isomer from other isomers and byproducts. This often requires careful fractional crystallization or chromatographic purification, which can be complex and may reduce the overall yield.

Due to the difficulties in controlling selectivity, this pathway is often less preferred for the specific synthesis of high-purity this compound compared to the more directed synthesis from 2,3,5,6-tetrafluoro-4-aminophenol.

Pathway 3: From Chloranil

This pathway involves the fluorination of tetrachloro-p-benzoquinone (chloranil) to produce tetrafluoro-p-benzoquinone, which is subsequently reduced to yield this compound. This method offers a different approach, starting from a chlorinated precursor.

Reaction Scheme for Pathway 3

Figure 3: Synthesis of this compound from Chloranil.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of Tetrafluoro-p-benzoquinone from Chloranil

-

Reaction: Chloranil is reacted with potassium fluoride at elevated temperatures to substitute the chlorine atoms with fluorine.

-

Procedure:

-

Vaporous chloranil is passed over heated potassium fluoride, typically in a temperature range of 175 to 350°C (preferably 200 to 330°C).

-

The resulting tetrafluoro-p-benzoquinone is collected as a sublimate.

-

The crude product can be purified by sublimation under reduced pressure.

-

Step 2: Reduction of Tetrafluoro-p-benzoquinone

-

Reaction: The quinone is reduced to the corresponding hydroquinone. While various reducing agents can be employed, a common laboratory method is catalytic hydrogenation.

-

General Procedure:

-

Dissolve tetrafluoro-p-benzoquinone in a suitable solvent (e.g., ethanol, ethyl acetate).

-

Add a catalyst, such as palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere, often at a slightly elevated pressure, until the reaction is complete (indicated by the disappearance of the yellow color of the quinone).

-

Filter off the catalyst.

-

Evaporate the solvent to obtain the crude this compound.

-

Purification and Characterization

Purification:

The primary method for purifying crude this compound is recrystallization . The choice of solvent is crucial and should be determined empirically. A good solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. Common solvent systems for recrystallization include mixtures like hexane/acetone, hexane/THF, or water for highly polar compounds.[5] The general procedure involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to induce crystallization. The pure crystals are then collected by filtration.[6][7][8]

Characterization:

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show a characteristic signal for the hydroxyl protons.

-

¹⁹F NMR: Is a powerful tool for confirming the structure of fluorinated compounds. It will show a specific chemical shift and coupling pattern for the fluorine atoms on the aromatic ring.[9]

-

¹³C NMR: Provides information about the carbon skeleton of the molecule. The spectrum for this compound is available in spectral databases.[10]

-

-

Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the molecular weight of this compound (182.07 g/mol ).[11]

-

Infrared (IR) Spectroscopy: Will exhibit characteristic absorption bands for the O-H and C-F bonds.

-

Melting Point: Pure this compound has a reported melting point of 172-174°C.[12][13] A sharp melting point range is indicative of high purity.

Conclusion

The synthesis of this compound can be achieved through several distinct pathways, with the route starting from 2,3,5,6-tetrafluoro-4-aminophenol offering a reliable and high-yielding method suitable for producing high-purity material. The choice of synthesis route will depend on factors such as the availability of starting materials, the desired scale of production, and the capabilities for purification. This guide provides the foundational knowledge and detailed protocols necessary for researchers and drug development professionals to successfully synthesize and characterize this important fluorinated building block, enabling further innovation in their respective fields.

References

- 1. CN102030616A - Preparation method for 2,3,5,6-tetrafluorohydroquinone - Google Patents [patents.google.com]

- 2. 2,3,5,6-Tetrafluoro-4-nitrophenol | 20994-04-1 | VAA99404 [biosynth.com]

- 3. CN104926617A - Synthesis method for 2,3,5,6-tetrafluorophenol - Google Patents [patents.google.com]

- 4. rsc.org [rsc.org]

- 5. Purification [chem.rochester.edu]

- 6. How To [chem.rochester.edu]

- 7. physics.emu.edu.tr [physics.emu.edu.tr]

- 8. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 9. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

Discovery and history of tetrafluorohydroquinone

An In-depth Technical Guide to the Discovery and History of Tetrafluorohydroquinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (TFHQ), a fully substituted fluorinated aromatic compound, stands as a pivotal intermediate in the synthesis of advanced materials, complex organic molecules, and pharmaceuticals. The introduction of four fluorine atoms onto the hydroquinone scaffold dramatically alters its electronic properties, reactivity, and biological activity, making it a subject of significant interest. This guide provides a comprehensive overview of the discovery and history of this compound, detailing its seminal synthesis, key chemical properties, and evolving applications. We delve into detailed experimental protocols, the causal reasoning behind synthetic choices, and the compound's role as a versatile building block in modern chemistry and drug development.

Introduction: The Dawn of a Fluorinated Era

The field of organofluorine chemistry, which studies compounds containing the remarkably strong carbon-fluorine bond, predates the isolation of elemental fluorine itself.[1][2] The first synthesis of an organofluorine compound is credited to Dumas and Péligot in 1835, who prepared methyl fluoride.[1] However, the highly reactive and hazardous nature of fluorinating agents kept the field relatively nascent until the mid-20th century.[1] The post-World War II era witnessed a surge in the development of fluorination techniques, driven by the demand for new materials with exceptional properties, such as refrigerants (Freons) and polymers like polytetrafluoroethylene (Teflon).[3][4] It was within this context of burgeoning interest in fluorinated aromatics that this compound emerged.

The strategic placement of fluorine atoms on an aromatic ring imparts unique characteristics, including increased thermal stability, altered lipophilicity, and modified electronic properties.[5] In the case of hydroquinone, a fundamental redox-active molecule, perfluorination to this compound was a logical step towards creating a novel building block with enhanced oxidative stability and unique reactivity.

The Discovery and First Synthesis of this compound

The first documented synthesis of this compound is attributed to Kurt Wallenfels and Wilfried Draber in 1958. Their work, detailed in a German patent and a subsequent publication in Angewandte Chemie, described a method to produce tetrafluoro-p-benzoquinone, which could then be reduced to this compound.

The seminal approach developed by Wallenfels and Draber involved the reaction of chloranil (tetrachloro-1,4-benzoquinone) with potassium fluoride at high temperatures. This halogen exchange (Halex) reaction is a cornerstone of industrial fluoroaromatic chemistry.

The Wallenfels and Draber Synthesis: A Foundational Protocol

The original synthesis of this compound was a two-step process starting from the readily available chloranil.

Step 1: Synthesis of Tetrafluoro-p-benzoquinone from Chloranil

The first step is a halogen exchange reaction where the chlorine atoms on chloranil are substituted with fluorine atoms using potassium fluoride at elevated temperatures.

-

Causality of Experimental Choices:

-

Chloranil as a Starting Material: Chloranil is an activated aromatic system, making the chlorine atoms susceptible to nucleophilic substitution. The electron-withdrawing nature of the carbonyl groups and the existing chlorine atoms facilitates the attack by the fluoride ion.

-

Potassium Fluoride as the Fluorinating Agent: Potassium fluoride is a common and effective nucleophilic fluoride source for Halex reactions. It is crucial that the potassium fluoride is anhydrous, as even trace amounts of water can significantly reduce the yield by reacting with the starting material and intermediates.

-

High Temperature: The reaction requires high temperatures (typically 175-350 °C) to overcome the activation energy for the cleavage of the strong carbon-chlorine bonds and the formation of the even stronger carbon-fluorine bonds.

-

Inert Atmosphere: The reaction is carried out under an inert atmosphere (e.g., dry nitrogen) to prevent side reactions and degradation of the organic compounds at high temperatures.

-

Step 2: Reduction of Tetrafluoro-p-benzoquinone to this compound

The resulting tetrafluoro-p-benzoquinone is then reduced to this compound. This can be achieved using various reducing agents.

-

Causality of Experimental Choices:

-

Reducing Agent: A variety of reducing agents can be employed, such as sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation. The choice of reducing agent depends on the scale of the reaction and the desired purity of the final product.

-

Solvent System: The choice of solvent is critical for dissolving the tetrafluoro-p-benzoquinone and facilitating the reduction. A mixture of water and an organic solvent is often used to accommodate both the quinone and the reducing agent.

-

Experimental Protocol: Synthesis of this compound from Chloranil

Materials:

-

Chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone)

-

Anhydrous potassium fluoride (KF)

-

Sodium dithionite (Na₂S₂O₄)

-

Toluene

-

Ethanol

-

Water

-

Dry nitrogen gas

Procedure:

Step 1: Synthesis of Tetrafluoro-p-benzoquinone

-

A mixture of chloranil and a molar excess of anhydrous potassium fluoride is placed in a reaction vessel equipped with a mechanical stirrer and a reflux condenser.

-

The reaction vessel is flushed with dry nitrogen gas.

-

The mixture is heated to 200-250 °C with vigorous stirring for several hours.

-

The reaction progress can be monitored by gas chromatography or thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled, and the solid is extracted with a suitable organic solvent, such as toluene.

-

The solvent is removed under reduced pressure to yield crude tetrafluoro-p-benzoquinone, which can be purified by sublimation.

Step 2: Reduction to this compound

-

The purified tetrafluoro-p-benzoquinone is dissolved in a mixture of ethanol and water.

-

An aqueous solution of sodium dithionite is added portion-wise with stirring until the characteristic yellow color of the quinone disappears, indicating its reduction to the colorless hydroquinone.

-

The reaction mixture is cooled, and the precipitated this compound is collected by filtration.

-

The product is washed with cold water and dried under vacuum.

-

Recrystallization from a suitable solvent, such as a water/ethanol mixture, can be performed for further purification.

Alternative Synthesis Route: From 2,3,5,6-Tetrafluoro-4-aminophenol

An alternative synthesis route for this compound has been developed, starting from 2,3,5,6-tetrafluoro-4-aminophenol. This method involves a diazotization reaction followed by hydrolysis.

Reaction Scheme:

-

Diazotization: 2,3,5,6-tetrafluoro-4-aminophenol is treated with sodium nitrite in the presence of a strong acid (e.g., sulfuric acid) at low temperatures (0-5 °C) to form a diazonium salt.

-

Hydrolysis: The diazonium salt is then hydrolyzed at elevated temperatures, often in the presence of a copper(II) sulfate catalyst, to yield this compound.

This method can achieve high yields (over 85%) and high purity (greater than 98%).[6]

Experimental Protocol: Synthesis from 2,3,5,6-Tetrafluoro-4-aminophenol

Materials:

-

2,3,5,6-tetrafluoro-4-aminophenol

-

Sodium nitrite (NaNO₂)

-

Concentrated sulfuric acid (H₂SO₄)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Toluene

-

Sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution

-

Hydrochloric acid (HCl)

Procedure:

Step 1: Diazotization

-

A mixture of 2,3,5,6-tetrafluoro-4-aminophenol, water, and concentrated sulfuric acid is cooled to 0-5 °C in an ice bath.

-

An aqueous solution of sodium nitrite is added dropwise while maintaining the temperature below 5 °C.

-

The reaction mixture is stirred at this temperature for 0.5-1 hour to ensure complete formation of the diazonium salt.

Step 2: Hydrolysis

-

A mixture of water, copper(II) sulfate pentahydrate, and toluene is heated to 90-110 °C.

-

The cold diazonium salt solution from the previous step is added slowly to the hot mixture.

-

The reaction is refluxed for 1-2 hours.

-

After cooling, the organic layer is separated and extracted with an aqueous alkali solution (e.g., 5-10% NaOH).

-

The aqueous layer is then acidified with hydrochloric acid to precipitate the this compound.

-

The product is collected by filtration, washed with water, and dried.

Physicochemical and Electrochemical Properties

The introduction of four highly electronegative fluorine atoms onto the hydroquinone ring significantly influences its physical and chemical properties.

| Property | Value | Source |

| IUPAC Name | 2,3,5,6-Tetrafluorobenzene-1,4-diol | [4] |

| CAS Number | 771-63-1 | [4] |

| Molecular Formula | C₆H₂F₄O₂ | [4] |

| Molecular Weight | 182.07 g/mol | [4] |

| Appearance | Slightly beige crystalline powder | [4] |

| Melting Point | 172-174 °C | [4] |

| Boiling Point | 205.5 °C at 760 mmHg | [4] |

| Density | 1.765 g/cm³ | [4] |

Redox Potential

The redox potential of the this compound/tetrafluoro-p-benzoquinone couple is a key parameter that dictates its behavior in electrochemical and biological systems. The electron-withdrawing fluorine atoms stabilize the hydroquinone form, making it a stronger reducing agent than its non-fluorinated counterpart.

| Compound | 1 e⁻ Reduction Potential (V vs. SHE) | 2 e⁻/2 H⁺ Reduction Potential (V vs. SHE) |

| Benzoquinone | -0.16 | +0.70 |

| Tetrafluoro-p-benzoquinone | +0.26 | ~+0.71 |

| Chloro-p-benzoquinone | -0.07 | +0.71 |

| 2,5-Dichloro-p-benzoquinone | +0.03 | +0.74 |

| Trichloro-p-benzoquinone | +0.10 | +0.73 |

| Tetrachloro-p-benzoquinone (Chloranil) | +0.18 | +0.74 |

Note: Values are approximate and can vary with experimental conditions. Data compiled from various sources for comparative purposes.

The data indicates that halogen substituents have a more pronounced effect on the one-electron reduction potential compared to the two-electron, two-proton reduction potential.[3] This "redox leveling" effect for the 2 e⁻/2 H⁺ potentials is due to the opposing influences of the electron-withdrawing halogens on the one-electron reduction potential and the pKa of the hydroquinone.[3]

Applications in Research and Development

This compound is a versatile building block with applications in materials science, organic synthesis, and drug development.[7]

Materials Science

The unique electronic properties of this compound make it a valuable component in the synthesis of advanced materials.[7] Its ability to participate in redox reactions and its thermal stability are advantageous for the development of:

-

Organic electronics: As a precursor to fluorinated quinones, it can be used in the development of organic light-emitting diodes (OLEDs) and other electronic devices.

-

Polymers: Incorporation of the this compound moiety into polymer backbones can enhance their thermal stability and conductivity.

Organic Synthesis

As a fluorinated building block, this compound provides a reliable way to introduce a perfluorinated aromatic ring into more complex molecules.[1] Its hydroxyl groups can be readily functionalized through reactions such as etherification and esterification, allowing for the construction of a wide range of derivatives.[1]

Drug Development

The introduction of fluorine into drug molecules is a common strategy to enhance their metabolic stability, binding affinity, and bioavailability.[8][9] this compound serves as a valuable intermediate in the synthesis of fluorinated pharmaceuticals.

-

Antioxidant Properties: Like other hydroquinones, this compound exhibits antioxidant properties. However, its potential to generate reactive oxygen species under certain conditions has also been noted, which could be exploited in the development of anticancer agents.[4]

-

Enzyme Inhibition: The hydroquinone scaffold is present in many biologically active molecules. The fluorinated version can be used to synthesize analogs of natural products or other drugs to improve their pharmacological profiles. For instance, hydroquinone esters are used as intermediates for drugs, and the unique structure of TFHQ allows for fine-tuning of activity and bioavailability.[10]

-

Antimalarial Agents: Fluorinated analogs of quinine alkaloids have shown promising antimalarial activity.[5] While not a direct precursor in the cited study, this compound represents a potential starting material for the synthesis of novel fluorinated antimalarial drugs.

Workflow for the Application of this compound in Drug Discovery

References

- 1. nbinno.com [nbinno.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Tetrafluoro-1,4-benzoquinone 97 527-21-9 [sigmaaldrich.com]

- 4. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 5. Fluorinated quinine alkaloids: synthesis, X-ray structure analysis and antimalarial parasite chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Electrochemical characterization of hydroquinone derivatives with different substituents in acetonitrile - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Buy this compound | 771-63-1 [smolecule.com]

- 8. Editors' Collection: Fluorine chemistry in medicinal chemistry and chemical biology Home [pubs.rsc.org]

- 9. Applications of Fluorine in Medicinal Chemistry. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 10. Design, synthesis, and inhibitory activity of hydroquinone ester derivatives against mushroom tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Tetrafluorohydroquinone: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Tetrafluorohydroquinone (TFHQ), a fluorinated aromatic compound, is a versatile building block in modern organic synthesis. Its unique electronic properties, imparted by the presence of four electronegative fluorine atoms, make it a valuable precursor in the development of advanced materials, pharmaceuticals, and agrochemicals. This guide provides a comprehensive overview of the molecular and physical properties of this compound, detailed experimental protocols for its synthesis, in-depth analysis of its spectral characteristics, and a discussion of its applications with illustrative experimental workflows.

Introduction: The Significance of Fluorination in Chemical Design

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties.[1] Factors such as lipophilicity, metabolic stability, and binding affinity can be finely tuned through strategic fluorination.[1] this compound (2,3,5,6-tetrafluorobenzene-1,4-diol) is a prime example of a fluorinated building block that offers chemists a platform for creating molecules with enhanced characteristics.[2] Its perfluorinated aromatic ring, coupled with reactive hydroxyl functionalities, makes it an indispensable component in a variety of synthetic pathways.[1] This guide aims to provide researchers and professionals in drug development and materials science with a detailed technical resource on this compound.

Physicochemical Properties of this compound

This compound is a white to slightly beige crystalline solid.[3] The presence of four fluorine atoms significantly influences its electronic structure and, consequently, its physical and chemical properties.[4]

| Property | Value | Source(s) |

| Molecular Formula | C₆H₂F₄O₂ | |

| Molecular Weight | 182.07 g/mol | |

| CAS Number | 771-63-1 | |

| Melting Point | 172-174 °C | |

| Boiling Point | 205.5 °C at 760 mmHg | [3] |

| Density | 1.765 g/cm³ | [3] |

| Solubility | Soluble in methanol. | [2] |

| Appearance | White to light yellow to light orange powder/crystal. | [2] |

Synthesis of this compound: Experimental Protocols

The synthesis of this compound can be achieved through various methods. Below are two detailed protocols for its preparation.

Synthesis via Diazotization of 2,3,5,6-Tetrafluoro-4-aminophenol

This method, adapted from patented procedures, involves the diazotization of 2,3,5,6-tetrafluoro-4-aminophenol followed by hydrolysis.[5] This route can achieve high yields and purity, making it suitable for industrial applications.[5]

Workflow Diagram:

Caption: Synthesis of this compound via Diazotization.

Step-by-Step Protocol:

-

Preparation of the Diazonium Salt:

-

In a reaction vessel, combine 2,3,5,6-tetrafluoro-4-aminophenol with water and concentrated sulfuric acid (95-98%).

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite dropwise over a period of 0.5 to 1 hour, maintaining the temperature between 0-5 °C.

-

After the addition is complete, continue to stir the mixture at 0-5 °C for an additional hour to ensure complete formation of the diazonium salt.[5]

-

-

Hydrolysis of the Diazonium Salt:

-

In a separate vessel, prepare a mixture of water and copper (II) sulfate. Heat this mixture to 90-110 °C.[5]

-

Slowly add the previously prepared diazonium salt mixture to the hot copper sulfate solution over 1 to 2 hours.

-

After the addition is complete, maintain the reaction at reflux to ensure complete hydrolysis.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

The product can be isolated by filtration or extraction with a suitable organic solvent.

-

Further purification can be achieved by recrystallization to yield high-purity this compound.[5]

-

Synthesis via Direct Fluorination of Hydroquinone

Direct fluorination of hydroquinone presents an alternative route. Electrophilic fluorinating agents, such as Selectfluor™, are commonly employed for this transformation.

Workflow Diagram:

Caption: Synthesis of this compound via Direct Fluorination.

Step-by-Step Protocol:

-

Reaction Setup:

-

In a fume hood, dissolve hydroquinone in a suitable anhydrous solvent (e.g., acetonitrile) in a reaction flask equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon).

-

-

Fluorination:

-

In a separate flask, dissolve Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in the same anhydrous solvent.

-

Slowly add the Selectfluor™ solution to the hydroquinone solution at room temperature with vigorous stirring. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

-

Work-up and Purification:

-

Upon completion, the reaction mixture is filtered to remove any insoluble byproducts.

-

The solvent is removed under reduced pressure.

-

The crude product is then purified, typically by column chromatography on silica gel, to afford pure this compound.

-

Reactivity and Mechanistic Insights

The four electron-withdrawing fluorine atoms on the aromatic ring significantly decrease the electron density of the benzene ring, making it less susceptible to electrophilic aromatic substitution compared to hydroquinone. However, the hydroxyl groups are activating and ortho-, para-directing. The interplay of these electronic effects governs the reactivity of this compound.

Electrophilic Substitution Mechanism:

Caption: General Mechanism for Electrophilic Substitution on this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is simple, showing a singlet for the two equivalent hydroxyl protons. The chemical shift of this peak is solvent-dependent. In the absence of acidic or basic impurities, the integration of this peak corresponds to two protons.

-

¹⁹F NMR: The fluorine-19 NMR spectrum is a powerful tool for confirming the structure. Due to the symmetry of the molecule, all four fluorine atoms are chemically equivalent, resulting in a single resonance. The chemical shift is influenced by the electronic environment and can be used to monitor the progress of reactions involving the aromatic ring.[6][7]

Mass Spectrometry (MS)

The electron impact mass spectrum of this compound will show a prominent molecular ion peak (M⁺) at m/z 182. The fragmentation pattern can provide further structural information. Common fragmentation pathways may involve the loss of CO, HF, or other small neutral molecules.[3][8]

Applications in Synthesis

This compound is a valuable building block in the synthesis of a variety of organic materials and potential drug candidates.[2]

Monomer for Polymer Synthesis

This compound can be used as a monomer in condensation polymerizations with diacyl chlorides to form polyesters. The resulting fluorinated polymers often exhibit enhanced thermal stability and unique electronic properties.

Illustrative Experimental Workflow: Synthesis of a Fluorinated Polyester

-

Reaction Setup:

-

In an oven-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve this compound in a suitable anhydrous solvent (e.g., N-methyl-2-pyrrolidone).

-

Add an acid scavenger, such as pyridine or triethylamine.

-

-

Polymerization:

-

Slowly add a solution of a diacyl chloride (e.g., terephthaloyl chloride) in the same solvent to the stirred solution of this compound at room temperature.

-

After the addition is complete, heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and maintain it for several hours to ensure high molecular weight polymer formation.

-

-

Isolation of the Polymer:

-

Cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a non-solvent, such as methanol.

-

Collect the polymer by filtration, wash it thoroughly with the non-solvent to remove any unreacted monomers and oligomers, and dry it under vacuum.

-

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).[4]

-

Engineering Controls: Work in a well-ventilated laboratory, preferably in a chemical fume hood.[9]

-

Personal Protective Equipment:

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[11] Wash hands thoroughly after handling.[10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[12][13] Contaminated materials should be treated as hazardous waste.[14]

Conclusion

This compound is a key fluorinated intermediate with significant potential in the development of new materials and pharmaceuticals. Its synthesis, while requiring careful handling of reagents, is achievable through established protocols. The unique properties conferred by its fluorine-rich structure will continue to make it a valuable tool for chemists and material scientists. This guide has provided a detailed overview to aid researchers in the safe and effective use of this important compound.

References

- 1. rsc.org [rsc.org]

- 2. This compound(771-63-1) 1H NMR [m.chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. CN102030616A - Preparation method for 2,3,5,6-tetrafluorohydroquinone - Google Patents [patents.google.com]

- 6. Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 8. whitman.edu [whitman.edu]

- 9. uwlax.edu [uwlax.edu]

- 10. ethz.ch [ethz.ch]

- 11. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 12. kingcounty.gov [kingcounty.gov]

- 13. ethz.ch [ethz.ch]

- 14. recyclemore.com [recyclemore.com]

An In-Depth Technical Guide to the Spectroscopic Data of Tetrafluorohydroquinone

Introduction

Tetrafluorohydroquinone (2,3,5,6-tetrafluorobenzene-1,4-diol) is a fluorinated aromatic compound of significant interest in materials science, organic synthesis, and pharmaceutical development. Its unique electronic properties, stemming from the strong electron-withdrawing nature of the four fluorine atoms on the benzene ring, make it a valuable building block and a subject of fundamental research. Accurate and unambiguous structural characterization is paramount for its application and quality control. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to elucidate and confirm the structure of this compound. As a Senior Application Scientist, this paper aims to move beyond mere data presentation, focusing on the causality behind experimental choices and the integrated logic of spectral interpretation.

Molecular Structure and Symmetry

Understanding the molecular symmetry of this compound is the foundational step for interpreting its spectroscopic data. The molecule consists of a benzene ring symmetrically substituted with four fluorine atoms and two hydroxyl groups at positions 1 and 4. This high degree of symmetry dictates the number of unique signals observed in its NMR spectra. The four fluorine atoms are chemically and magnetically equivalent, as are the four carbons attached to them. Likewise, the two hydroxyl protons, the two carbons bearing the hydroxyl groups, and the two C-O bonds are equivalent. This equivalence drastically simplifies the resulting spectra, making interpretation more straightforward.

Caption: Molecular structure of 2,3,5,6-Tetrafluorohydroquinone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen-fluorine framework of this compound. The high sensitivity of the ¹⁹F nucleus and its 100% natural abundance make ¹⁹F NMR a particularly informative technique.[1][2]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be simple, showing a single resonance corresponding to the two equivalent hydroxyl (-OH) protons. The chemical shift of this peak is highly variable and depends on the solvent, concentration, and temperature due to hydrogen bonding effects. In a non-interacting solvent, the signal would typically appear between 4-7 ppm. In solvents like DMSO-d₆, which is a hydrogen bond acceptor, the signal may shift further downfield.

¹³C NMR Spectroscopy

Due to the molecule's symmetry, the proton-decoupled ¹³C NMR spectrum displays only two distinct signals:

-

C-F Carbons: A signal corresponding to the four equivalent aromatic carbons directly bonded to fluorine atoms. The strong electronegativity of fluorine causes a significant deshielding effect, but the resonance effect can be complex. These carbons typically appear in the aromatic region, often coupled to fluorine.

-

C-O Carbons: A signal for the two equivalent aromatic carbons bonded to the hydroxyl groups. These carbons are also in the aromatic region but at a different chemical shift from the C-F carbons.

The large one-bond carbon-fluorine coupling (¹JCF) can be a key identifying feature in a coupled spectrum.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a cornerstone for the characterization of any fluorinated compound.[3] For this compound, the four fluorine atoms are chemically equivalent, resulting in a single signal in the proton-decoupled ¹⁹F NMR spectrum. The chemical shift of fluorine is highly sensitive to its electronic environment, making it an excellent probe for structural confirmation.[4][5] The typical chemical shift range for aryl fluorides (Ar-F) is broad, generally falling between -100 and -170 ppm relative to CFCl₃.[6][7]

Summary of NMR Data

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment & Notes |

| ¹H | Variable (e.g., ~5.3) | Singlet (broad) | 2 x Ar-OH . Highly dependent on solvent and concentration. |

| ¹³C | ~135-145 | Multiplet | 4 x C -F. Splitting due to C-F coupling. |

| ~125-135 | Singlet | 2 x C -OH. | |

| ¹⁹F | ~ -150 to -160 | Singlet | 4 x Ar-F . Precise shift depends on solvent and standard. |

Note: Specific chemical shift values can vary based on the solvent, concentration, and instrument frequency. The values provided are typical ranges.

Experimental Protocol: NMR Spectroscopy

This protocol outlines a self-validating system for acquiring high-quality NMR data for this compound.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Acetone-d₆, or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for its ability to dissolve polar compounds and shift the residual water peak away from the region of interest.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.

-

-

Instrument Setup & Calibration:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent. This ensures field-frequency stability throughout the experiment.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal. This is critical for high resolution.

-

-

¹H NMR Acquisition:

-

Acquire a standard 1D proton spectrum. A sufficient number of scans (e.g., 8 or 16) should be used to achieve a good signal-to-noise ratio (S/N).

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

-

-

¹³C & ¹⁹F NMR Acquisition:

-

Switch the probe to the appropriate nucleus (¹³C or ¹⁹F).

-

Use a standard pulse program with proton decoupling (e.g., zgpg30 for ¹³C, zg for ¹⁹F with decoupling).

-

Set the spectral width to encompass the expected chemical shift range. The wide range for ¹⁹F NMR is a critical parameter to set correctly.[2]

-

Acquire a sufficient number of scans to achieve good S/N. Due to the low natural abundance of ¹³C, more scans will be required compared to ¹H or ¹⁹F.[8]

-

Reference the ¹⁹F spectrum to an appropriate standard, such as CFCl₃ (0 ppm) or an external reference like hexafluorobenzene (-164.9 ppm).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase the spectra correctly to obtain pure absorption peaks.

-

Apply a baseline correction to ensure accurate integration.

-

Integrate the signals to determine the relative ratios of the different nuclei.

-

Caption: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing a "chemical fingerprint" that is excellent for identifying functional groups.[9] The analysis of this compound's IR spectrum is based on identifying characteristic absorption bands.

Interpretation of Key IR Absorptions

-

O-H Stretching: A strong and broad absorption band is expected in the region of 3200-3500 cm⁻¹. This broadening is a direct consequence of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules in the solid state.

-

C-H Stretching (Aromatic): Since there are no C-H bonds on the aromatic ring, the typical absorptions around 3000-3100 cm⁻¹ will be absent. This absence is a key piece of structural evidence.

-

C=C Stretching (Aromatic): One or more medium to strong bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic ring.

-

C-O Stretching: A strong absorption corresponding to the C-O stretching of the phenol group is expected in the 1200-1300 cm⁻¹ range.

-

C-F Stretching: Very strong and characteristic absorption bands for C-F stretching are expected in the 1100-1300 cm⁻¹ region. These bands are often intense and can sometimes overlap with the C-O stretch, but their presence is a definitive indicator of fluorination.

-

O-H Bending: An out-of-plane bending vibration for the O-H group can often be observed as a broad peak around 900-950 cm⁻¹.

Summary of IR Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3200 - 3500 | Strong, Broad | O-H stretch (H-bonded) |

| 1450 - 1600 | Medium - Strong | C=C aromatic ring stretch |

| 1200 - 1300 | Strong | C-O stretch |

| 1100 - 1300 | Very Strong | C-F stretch |

| 900 - 950 | Medium, Broad | O-H out-of-plane bend |

Source: General functional group regions from various sources.[10]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

ATR-FTIR is the preferred method for solid samples due to its minimal sample preparation and high reproducibility.[11][12]

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[12] Record a background spectrum of the clean, empty crystal. This is crucial as it will be subtracted from the sample spectrum to remove atmospheric (H₂O, CO₂) and instrument-related absorptions.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.[13][14]

-

Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure. This ensures intimate contact between the sample and the crystal, which is essential for obtaining a high-quality spectrum.[15]

-

Data Acquisition: Collect the sample spectrum. Co-adding multiple scans (e.g., 16 or 32) is standard practice to improve the signal-to-noise ratio.

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe to prevent cross-contamination.

Caption: Workflow for ATR-FTIR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental formula of a compound, and its fragmentation pattern offers additional structural clues.

Analysis of Molecular Ion and Fragmentation

For this compound (C₆H₂F₄O₂), the exact mass is 181.9991 g/mol . High-resolution mass spectrometry (HRMS) can confirm this elemental composition with sub-ppm accuracy, providing unequivocal evidence for the molecular formula.[16][17]

-

Molecular Ion (M⁺•): In electron ionization (EI) MS, the molecular ion peak is expected at m/z = 182. Due to the stability of the aromatic ring, this peak should be reasonably intense.[18]

-

Fragmentation: The fragmentation of aromatic compounds can be complex.[19] Potential fragmentation pathways for this compound could involve:

-

Loss of CO: A common fragmentation for phenols and quinones, leading to a peak at m/z = 154.

-

Loss of a fluorine atom: Resulting in a fragment at m/z = 163.

-

More complex ring rearrangements and fissions.

-

The specific fragmentation pattern serves as a fingerprint that can be compared against spectral libraries for confirmation.[20][21]

Summary of Mass Spectrometry Data

| m/z Value | Proposed Assignment | Notes |

| 182 | [M]⁺• | Molecular Ion Peak |

| 154 | [M - CO]⁺• | Loss of carbon monoxide |

| 163 | [M - F]⁺ | Loss of a fluorine radical |

Note: The relative intensities of fragment ions depend on the ionization method and energy.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a common technique for the analysis of volatile and semi-volatile organic compounds like this compound.[22]

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.

-

GC Method Development:

-

Column: Use a standard, non-polar capillary column (e.g., HP-5ms or equivalent) suitable for aromatic compound analysis.[23]

-

Injection: Inject a small volume (e.g., 1 µL) in splitless mode to maximize sensitivity.[23] The inlet temperature should be high enough to ensure complete volatilization (e.g., 250-280 °C).

-

Oven Program: Develop a temperature program that allows for good separation from any impurities and the solvent front. A typical program might start at 50-70 °C, hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

-

-

MS Method Development:

-

Ionization: Use standard Electron Ionization (EI) at 70 eV. This provides reproducible fragmentation patterns that are comparable to library spectra.

-

Mass Range: Scan a mass range that encompasses the expected molecular ion and fragments (e.g., m/z 40-300).

-

Source and Transfer Line Temperatures: Set the ion source and transfer line temperatures to prevent condensation (e.g., 230 °C and 280 °C, respectively).[23]

-

-

Data Acquisition and Analysis:

-

Acquire the total ion chromatogram (TIC). The peak corresponding to this compound can be identified by its retention time.

-

Extract the mass spectrum from the chromatographic peak.

-

Analyze the spectrum to identify the molecular ion and major fragment ions. Compare the spectrum to a reference library (e.g., NIST) for confirmation.

-

Caption: General workflow for GC-MS analysis.

Integrated Spectroscopic Analysis

While each technique provides valuable information, their combined power lies in integrated analysis.

-

MS confirms the molecular weight (182 g/mol ) and elemental formula (C₆H₂F₄O₂).

-

IR confirms the presence of key functional groups: hydroxyl (-OH) and carbon-fluorine (C-F) bonds, and the absence of aromatic C-H bonds.

-

NMR provides the definitive structural map. ¹³C NMR shows two types of carbon environments, and ¹⁹F NMR shows a single fluorine environment, confirming the high symmetry of the molecule predicted by the proposed structure. ¹H NMR confirms the presence of the hydroxyl protons.

Together, these three spectroscopic techniques provide a self-validating and comprehensive characterization of this compound, leaving no ambiguity as to its structure and purity.

Conclusion

The spectroscopic characterization of this compound is a clear example of the synergistic application of modern analytical techniques. The simplicity of its NMR spectra, a direct result of its high molecular symmetry, combined with the characteristic signatures in its IR and mass spectra, allows for a confident and complete structural assignment. The protocols and interpretations provided in this guide serve as a robust framework for researchers and scientists engaged in the synthesis, analysis, and application of this and other related fluorinated compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biophysics.org [biophysics.org]

- 5. Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 19F [nmr.chem.ucsb.edu]

- 8. bhu.ac.in [bhu.ac.in]

- 9. instanano.com [instanano.com]

- 10. jascoinc.com [jascoinc.com]

- 11. edinst.com [edinst.com]

- 12. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 13. drawellanalytical.com [drawellanalytical.com]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. uni-saarland.de [uni-saarland.de]

- 18. Mass Spectrometry [www2.chemistry.msu.edu]

- 19. tdi-bi.com [tdi-bi.com]

- 20. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 21. shimadzu.com [shimadzu.com]

- 22. mdpi.com [mdpi.com]

- 23. www1.udel.edu [www1.udel.edu]

The Pivotal Role of Perfluorination in Modulating the Electronic Properties of Hydroquinones: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Perfluorinated hydroquinones represent a unique class of organic molecules with profound implications for materials science and drug discovery. The strategic substitution of hydrogen with fluorine atoms dramatically alters the electronic landscape of the hydroquinone core, leading to enhanced oxidative stability, tunable redox potentials, and modified intermolecular interactions. This in-depth technical guide provides a comprehensive exploration of the synthesis, electronic properties, and experimental characterization of perfluorinated hydroquinones. We will delve into the mechanistic underpinnings of their redox behavior, offer detailed experimental protocols for their analysis, and discuss their burgeoning potential in advanced applications. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to harness the unique attributes of these fascinating compounds.

Introduction: The Fluorine Advantage in Hydroquinone Chemistry

Hydroquinones are a cornerstone of redox chemistry, participating in a wide array of biological and chemical processes through their ability to undergo reversible two-electron, two-proton oxidation to the corresponding quinones. The introduction of fluorine atoms onto the aromatic ring, particularly in a perfluorinated arrangement, imparts a number of significant and advantageous modifications to the parent hydroquinone structure.

The high electronegativity of fluorine results in a strong inductive electron-withdrawing effect, which has a cascading impact on the molecule's properties. This "perfluoro effect" leads to:

-

Increased Acidity: The electron-withdrawing fluorine atoms stabilize the phenoxide anions, thereby increasing the acidity of the hydroxyl protons.[1]

-

Elevated Redox Potentials: Perfluorination significantly raises the redox potential, making the hydroquinone more resistant to oxidation and the corresponding quinone a stronger oxidizing agent.[2][3]

-

Enhanced Stability: The strength of the carbon-fluorine bond contributes to increased thermal and chemical stability, a desirable trait in many applications.[4][5]

-

Modulated Intermolecular Interactions: The presence of fluorine can alter crystal packing and molecular conformation, influencing solubility and interactions with biological targets.[6][7]